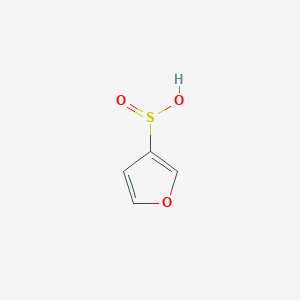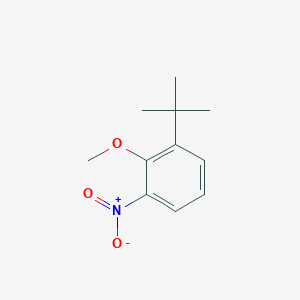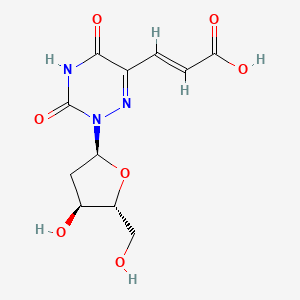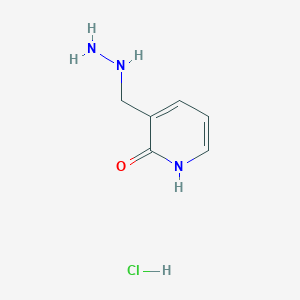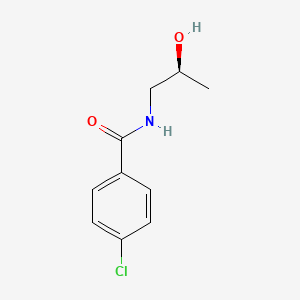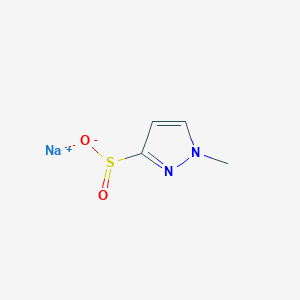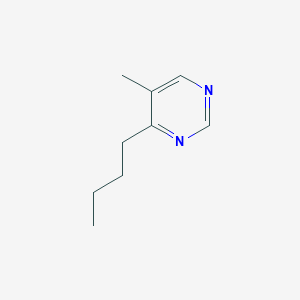
4-Butyl-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-5-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of butyl and methyl groups at positions 4 and 5, respectively, distinguishes this compound from other pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-5-methylpyrimidine typically involves the condensation of appropriate aldehydes or ketones with diamines. One common method is the reaction of 4-butyl-2,6-diaminopyrimidine with methyl ketones under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium acetate to facilitate the formation of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are selected to optimize the reaction conditions and minimize by-products. The final product is typically purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Applications De Recherche Scientifique
4-Butyl-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Butyl-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparaison Avec Des Composés Similaires
4-Butyl-5-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methylpyrimidine: Lacks the butyl group, resulting in different chemical and biological properties.
5-Butylpyrimidine: Lacks the methyl group, leading to variations in reactivity and applications.
2,4,6-Trimethylpyrimidine: Contains additional methyl groups, which may enhance or alter its biological activity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-butyl-5-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-3-4-5-9-8(2)6-10-7-11-9/h6-7H,3-5H2,1-2H3 |
Clé InChI |
BFHCVOIVMIDWKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC=NC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






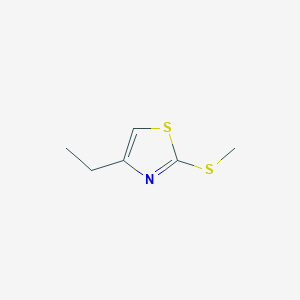
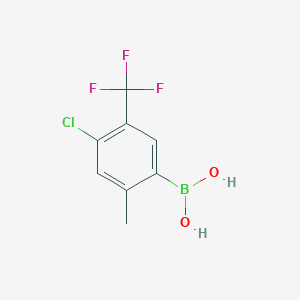
![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)
